molecular formula C29H20N2O2 B188006 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one CAS No. 5801-17-2

2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one

Cat. No.: B188006
CAS No.: 5801-17-2
M. Wt: 428.5 g/mol
InChI Key: NXPKNYBRJICSQH-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is a complex organic compound that features a unique structure combining imidazole and fluorenone moieties

Preparation Methods

The synthesis of 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the molecule.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can be substrate-specific and is influenced by the structural features of the compound .

Comparison with Similar Compounds

2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.

Properties

CAS No.

5801-17-2

Molecular Formula

C29H20N2O2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one

InChI

InChI=1S/C29H20N2O2/c1-33-21-14-11-19(12-15-21)29-30-26(18-7-3-2-4-8-18)27(31-29)20-13-16-23-22-9-5-6-10-24(22)28(32)25(23)17-20/h2-17H,1H3,(H,30,31)

InChI Key

NXPKNYBRJICSQH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O

Origin of Product

United States

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